Molecular Weight Differential vs. Parent Benzo[b]phenazine Enables Identity Verification by Mass Spectrometry
6-Chlorobenzo[b]phenazine (C16H9ClN2, MW 264.71 g/mol) exhibits a monoisotopic mass shift of +34.45 Da relative to the unsubstituted benzo[b]phenazine parent (C16H10N2, MW 230.26 g/mol, CAS 257-97-6), arising from replacement of one hydrogen atom (1.008 Da) with one chlorine atom (35.45 Da) . This mass increment provides an unambiguous identifier for purity assessment via low-resolution or high-resolution mass spectrometry and distinguishes the monochloro derivative from the 6,11-dichloro analog (C16H8Cl2N2, MW 299.15 g/mol, Δ +68.89 Da vs. parent) [1].
| Evidence Dimension | Monoisotopic molecular mass |
|---|---|
| Target Compound Data | 264.71 g/mol (C16H9ClN2) |
| Comparator Or Baseline | Benzo[b]phenazine (C16H10N2): 230.26 g/mol; 6,11-Dichlorobenzo[b]phenazine (C16H8Cl2N2): 299.15 g/mol |
| Quantified Difference | Δ +34.45 Da vs. parent; Δ −34.44 Da vs. dichloro derivative |
| Conditions | Calculated from elemental composition; confirmed by stoichiometry |
Why This Matters
The unique mass signature allows analytical chemists to verify identity and detect cross-contamination with under- or over-chlorinated analogs during incoming quality control, which is essential when the exact halogenation state determines biological or electronic activity.
- [1] VanAllan, J. A.; Reynolds, G. A.; Adel, R. E. Polynuclear Heterocycles. III. The Chlorination and Nitration of Benzo[b]phenazine. J. Org. Chem. 1963, 28 (2), 520–524. Reports 6,11-dichlorobenzo[b]phenazine (m.p. 263 °C) and trichlorobenzo[b]phenazine (m.p. 239 °C). View Source
